![molecular formula C25H27FN2O4 B500363 7-(3-(4-(2-氟苯基)哌嗪-1-基)-2-羟基丙氧基)-2,3-二氢环戊[c]色烯-4(1H)-酮 CAS No. 878722-75-9](/img/structure/B500363.png)
7-(3-(4-(2-氟苯基)哌嗪-1-基)-2-羟基丙氧基)-2,3-二氢环戊[c]色烯-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 7-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic molecule that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a fluorophenyl group, a piperazine ring, and a dihydrocyclopenta[c]chromenone core
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with various biological targets. Its piperazine moiety is known to interact with neurotransmitter receptors, making it a candidate for studying neurological pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. The presence of the fluorophenyl group suggests that it may have activity against certain types of cancer or neurological disorders.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting 2-fluoroaniline with ethylene glycol in the presence of a dehydrating agent to form 2-fluorophenylpiperazine.
-
Hydroxypropoxy Substitution: : The next step involves the introduction of the hydroxypropoxy group. This is typically done by reacting the piperazine intermediate with epichlorohydrin under basic conditions to form the 2-hydroxypropoxy derivative.
-
Cyclopenta[c]chromenone Formation: : The final step involves the cyclization of the hydroxypropoxy derivative with a suitable cyclopentadiene derivative under acidic conditions to form the dihydrocyclopenta[c]chromenone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or aldehydes.
-
Reduction: : Reduction reactions can occur at the carbonyl group of the chromenone core, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 7-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for these targets. Additionally, the hydroxypropoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
相似化合物的比较
Similar Compounds
- **7-(3-(4-(2-chlorophenyl)piperazin-1-yl)-2-h
属性
IUPAC Name |
7-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O4/c26-22-6-1-2-7-23(22)28-12-10-27(11-13-28)15-17(29)16-31-18-8-9-20-19-4-3-5-21(19)25(30)32-24(20)14-18/h1-2,6-9,14,17,29H,3-5,10-13,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWYZDJRFIDGNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(CN4CCN(CC4)C5=CC=CC=C5F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
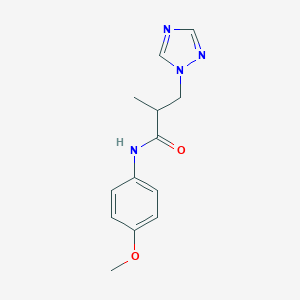
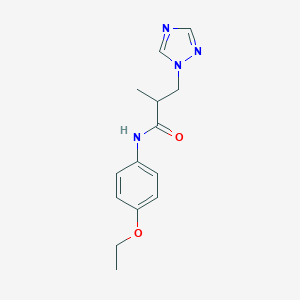
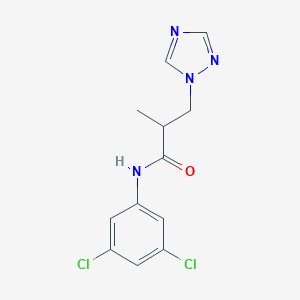

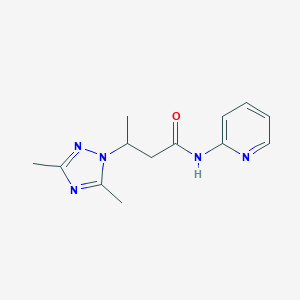
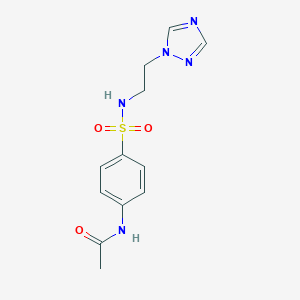
![4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B500294.png)
![3-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B500295.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500296.png)
![N-[2-(1,2,4-triazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500297.png)
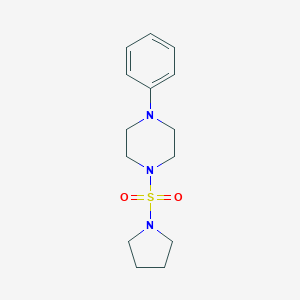
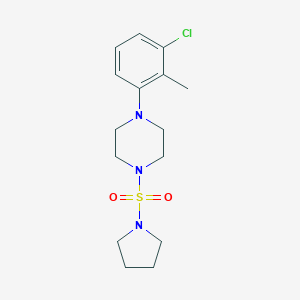

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-furamide](/img/structure/B500303.png)
